molecular formula C21H22N4O2S B11202783 4-amino-N~3~-benzyl-N~5~-(3,4-dimethylbenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(3,4-dimethylbenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11202783
M. Wt: 394.5 g/mol
InChI Key: PINQHNQKJFKIQD-UHFFFAOYSA-N
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Description

4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole precursors with benzyl and dimethylphenyl derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-N3-BENZYL-N5-[(4-METHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE
  • 3-AMINO-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)FURAZAN

Uniqueness

4-AMINO-N3-BENZYL-N5-[(3,4-DIMETHYLPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(3,4-dimethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H22N4O2S/c1-13-8-9-16(10-14(13)2)12-24-21(27)19-17(22)18(25-28-19)20(26)23-11-15-6-4-3-5-7-15/h3-10H,11-12,22H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

PINQHNQKJFKIQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N)C

Origin of Product

United States

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